molecular formula C12H24N2O4 B1417931 N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester CAS No. 258332-57-9

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Cat. No.: B1417931
CAS No.: 258332-57-9
M. Wt: 260.33 g/mol
InChI Key: IUZPINCLTDROJL-UHFFFAOYSA-N
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Description

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is a chemical compound used in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound is involved in the ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides, leading to the formation of well-defined peptoid-based polyacids . These interactions are crucial for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties. The nature of these interactions involves the formation of covalent bonds and the modulation of enzyme activity, which can lead to changes in the biochemical pathways within cells.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the hydrodynamic size of weak polyelectrolytes in water by controlling the solution pH . This modulation can impact cellular processes such as nutrient uptake, waste removal, and intracellular signaling. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can bind to specific enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. For example, the compound’s stability can be affected by storage conditions, such as temperature and exposure to light . Over time, the degradation of this compound can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, it can modulate the activity of enzymes involved in amino acid metabolism, affecting the levels of specific amino acids and their derivatives. These changes can have downstream effects on cellular processes such as energy production, biosynthesis, and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . For instance, the compound may be transported into cells via specific amino acid transporters, allowing it to accumulate in areas where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular machinery. The localization of this compound can affect its ability to interact with target biomolecules and influence cellular processes. Additionally, post-translational modifications such as phosphorylation or acetylation can regulate the compound’s activity and stability within different subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the glycine moiety. One common method involves the reaction of tert-butoxycarbonyl chloride with 3-aminopropyl glycine in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester and Boc groups.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are typically derivatives of the original compound with different functional groups replacing the Boc-protected amine.

    Hydrolysis: The major products are glycine derivatives with free carboxylic acid and amine groups.

Scientific Research Applications

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(3-tert-Butoxy-3-oxopropyl)glycine: Similar in structure but lacks the ethyl ester group.

    3-(tert-Butoxycarbonylamino)propyl Bromide: Contains a bromide group instead of the glycine moiety.

    N-(tert-Butoxycarbonyl)glycine: Lacks the propyl chain and ethyl ester group.

Uniqueness

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is unique due to its combination of the Boc-protected amine, propyl chain, and ethyl ester group. This combination provides a versatile platform for various chemical transformations and applications in peptide synthesis, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-17-10(15)9-13-7-6-8-14-11(16)18-12(2,3)4/h13H,5-9H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZPINCLTDROJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659870
Record name Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258332-57-9
Record name Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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